molecular formula C12H13NO2S B2451671 [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol CAS No. 147046-36-4

[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol

Cat. No. B2451671
CAS RN: 147046-36-4
M. Wt: 235.3
InChI Key: BZJOOWLXRWPVKT-UHFFFAOYSA-N
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Description

“[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.31 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO2S/c1-2-15-11-5-3-9(4-6-11)12-13-10(7-14)8-16-12/h3-6,8,14H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Potential Inhibitors of Type III Secretion in Gram-negative Bacteria

A study by Hillgren et al. (2010) focused on synthesizing a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, aiming to find potent inhibitors of type III secretion in Gram-negative bacteria. These compounds are considered potential bioisosteres of salicylidene acylhydrazides, known for their inhibitory effects on type III secretion (Hillgren et al., 2010).

Antitumor Activity

Bhole and Bhusari (2011) synthesized compounds including [4-hydroxyphenyl][5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, demonstrating inhibitory effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Spectral Characterization and Antibacterial Activity

Shahana and Yardily (2020) conducted a study involving the synthesis and spectral characterization of novel compounds, including derivatives of thiazol, for antibacterial applications. They used density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Spectroscopic and Quantum Chemical Studies for Antimicrobial Activity

Viji et al. (2020) characterized 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, focusing on its spectroscopic and quantum chemical properties. They investigated its antimicrobial activities using molecular docking, demonstrating potential in antifungal and antibacterial applications (Viji et al., 2020).

Catalytic Applications in Oxidation Reactions

Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study highlights the potential of thiazole compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).

Fluorescent Sensing Mechanism

Su and Fang (2020) investigated the mechanism of excited-state intramolecular proton transfer and the detection of Al3+ ion in methanol using derivatives of 2-(2'-hydroxyphenyl) thiazole. Their study provides insights into the fluorescent sensing mechanisms of thiazole derivatives, especially for metal ion detection (Su & Fang, 2020).

properties

IUPAC Name

[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-11-5-3-9(4-6-11)12-13-10(7-14)8-16-12/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJOOWLXRWPVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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